molecular formula C10H7BrN2O2 B13671569 Methyl 8-bromoquinoxaline-5-carboxylate

Methyl 8-bromoquinoxaline-5-carboxylate

Cat. No.: B13671569
M. Wt: 267.08 g/mol
InChI Key: RLLBYBPZVUBBIE-UHFFFAOYSA-N
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Description

Methyl 8-bromoquinoxaline-5-carboxylate is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromoquinoxaline-5-carboxylate typically involves the bromination of quinoxaline derivatives followed by esterification. One common method involves the reaction of 8-bromoquinoxaline-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromoquinoxaline-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 8-bromoquinoxaline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-bromoquinoxaline-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, quinoxaline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their observed biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

methyl 8-bromoquinoxaline-5-carboxylate

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-7(11)9-8(6)12-4-5-13-9/h2-5H,1H3

InChI Key

RLLBYBPZVUBBIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2

Origin of Product

United States

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